2-Benzofuran-3-yl-ethanol
Description
Contextualization within Benzofuran (B130515) Chemistry
Benzofuran is a significant heterocyclic scaffold found in a multitude of natural products and synthetic compounds. numberanalytics.comnih.gov First synthesized in 1870, the benzofuran ring system has since become a cornerstone in medicinal, agricultural, and synthetic chemistry due to the diverse biological activities exhibited by its derivatives. nih.govjocpr.com
Benzofuran derivatives are ubiquitous in nature, particularly in plants from the Moraceae family, and form the core structure of many natural products. nih.gov This widespread presence has spurred considerable interest from chemical and pharmaceutical researchers. rsc.orgrsc.org The benzofuran scaffold is associated with a vast array of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral activities. rsc.orgrsc.orgnih.gov For example, some benzofuran-based compounds have been investigated for their potential in treating diseases like cancer, Alzheimer's disease, and various infections. nih.govrsc.org The versatility of the benzofuran nucleus allows it to serve as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets and act as a foundation for developing novel therapeutic agents. rsc.org
Significance of the Benzofuran-3-yl-ethanol Scaffold in Synthetic Organic Chemistry
The 2-Benzofuran-3-yl-ethanol scaffold is a key building block in synthetic organic chemistry. The ethanol (B145695) group at the 3-position of the benzofuran ring provides a reactive site for further chemical modifications. This functional group can be readily transformed, allowing chemists to construct more complex molecules and libraries of compounds for biological screening.
The synthesis of benzofuran derivatives is a well-explored area of research, with numerous methods developed to construct the core ring system and introduce various substituents. thieme-connect.comznaturforsch.com Strategies often involve the cyclization of appropriately functionalized phenols. thieme-connect.com The presence of the ethanol moiety in this compound enhances its utility as a synthetic intermediate. smolecule.com For instance, the hydroxyl group can be converted into other functional groups or used as a handle to attach the scaffold to other molecular fragments, facilitating the creation of diverse derivatives. This versatility is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. The investigation of benzofuran derivatives containing substituents at various positions has shown that the nature and location of these groups can significantly influence their pharmacological effects. mdpi.com Therefore, scaffolds like this compound are instrumental in the ongoing development of new and potent benzofuran-based compounds for various applications. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(2-benzofuran-1-yl)ethanol |
InChI |
InChI=1S/C10H10O2/c1-7(11)10-9-5-3-2-4-8(9)6-12-10/h2-7,11H,1H3 |
InChI Key |
QIFHWBFJEOCAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=CO1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzofuran 3 Yl Ethanol and Analogues
Classical and Established Synthetic Routes
Classical approaches to the synthesis of 2-Benzofuran-3-yl-ethanol typically involve multi-step sequences that rely on the construction of the benzofuran (B130515) core from readily available starting materials, followed by functional group manipulations to introduce the ethanol (B145695) side chain at the 3-position.
Multi-Step Synthesis Approaches
A common and well-established multi-step synthesis of this compound proceeds through the formation of benzofuran-3-acetic acid as a key intermediate. This intermediate can then be reduced to the target alcohol. One documented pathway begins with the synthesis of benzofuran-3-acetic acid derivatives from substituted 4-bromomethylcoumarins. The reaction of these coumarins with aqueous sodium hydroxide (B78521) at reflux temperatures leads to the formation of the corresponding benzofuran-3-acetic acids in good yields. researchgate.net
The subsequent and final step in this classical route is the reduction of the carboxylic acid functional group of benzofuran-3-acetic acid to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via the formation of a carboxylate salt, followed by reduction to an aldehyde intermediate which is then further reduced to the primary alcohol. masterorganicchemistry.com
An alternative classical approach involves the construction of the benzofuran ring from o-hydroxyacetophenone. This precursor can be converted to 3-methylbenzofuran, which is then oxidized using reagents like selenium dioxide to yield benzofuran-3-carboxaldehyde. nih.gov This aldehyde can serve as a versatile intermediate for the elaboration of the ethanol side chain through various organic transformations.
Key Precursors and Starting Materials
The classical syntheses of this compound and its analogues rely on a set of key precursors that provide the foundational carbon skeleton for the benzofuran ring system. These starting materials are often commercially available and can be functionalized to build the desired molecular complexity.
Salicylaldehydes are fundamental precursors in many benzofuran syntheses. lookchem.com For instance, the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of potassium carbonate is a known method to produce 2-acetylbenzofuran, which can then be further modified. lookchem.com While this example leads to a 2-substituted benzofuran, similar strategies can be envisioned for the synthesis of 3-substituted analogues.
Another crucial starting material is o-hydroxyacetophenone. This compound serves as a precursor for the synthesis of 3-methylbenzofuran, a key intermediate that can be oxidized to benzofuran-3-carboxaldehyde. nih.gov The availability of a wide range of substituted o-hydroxyacetophenones allows for the preparation of a diverse library of 3-substituted benzofuran derivatives.
The following table summarizes some of the key precursors and their resulting benzofuran intermediates in classical synthetic routes.
| Starting Material | Intermediate | Target Moiety |
| Substituted 4-bromomethylcoumarins | Benzofuran-3-acetic acids | 3-(2-hydroxyethyl)benzofuran |
| o-Hydroxyacetophenone | 3-Methylbenzofuran | 3-Substituted benzofurans |
| Salicylaldehyde | 2-Acetylbenzofuran | 2-Substituted benzofurans |
Modern and Catalytic Synthetic Strategies
In recent years, the field of organic synthesis has seen a significant shift towards the use of transition metal catalysis to achieve more efficient and selective bond formations. The synthesis of benzofurans, including analogues of this compound, has greatly benefited from these advancements, with palladium and copper-catalyzed reactions being at the forefront.
Transition Metal-Catalyzed Cyclization Reactions
Transition metal-catalyzed reactions offer powerful alternatives to classical methods for the construction of the benzofuran ring system. These reactions often proceed with high atom economy and functional group tolerance, allowing for the rapid assembly of complex molecular architectures.
Palladium catalysis has been extensively utilized in the synthesis of 2,3-disubstituted benzofurans. A prominent strategy involves a domino Sonogashira coupling reaction followed by a cyclization step. researchgate.net This one-pot procedure typically employs a palladium catalyst, often in conjunction with a copper co-catalyst, to couple a 2-iodophenol (B132878) with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to afford the benzofuran core. researchgate.netrsc.org The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be tailored to optimize the yield and selectivity of the desired benzofuran product. researchgate.net
While this method is highly effective for synthesizing a variety of substituted benzofurans, the direct synthesis of this compound via this route would require a terminal alkyne bearing a protected hydroxyl group, such as 3-butyn-1-ol (B147353) with a suitable protecting group. The subsequent cyclization would then lead to the desired 3-(2-hydroxyethyl)benzofuran skeleton after deprotection.
The following table provides a representative example of the conditions used in a palladium-catalyzed Sonogashira coupling-cyclization reaction for the synthesis of benzofuran derivatives.
| Catalyst System | Substrates | Solvent | Base | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | 2-Iodophenol, Terminal Alkyne | Triethylamine/THF | - | 25 | Moderate to Good |
It is important to note that the efficiency of the Sonogashira coupling can be influenced by the electronic nature of both the 2-halophenol and the alkyne. rsc.org
Copper-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted benzofurans. These methods often offer a cost-effective and environmentally benign alternative to palladium-based systems. Copper catalysts can promote the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively produce polysubstituted benzofurans. semanticscholar.org This transformation involves the sequential nucleophilic addition of the phenol (B47542) to the alkyne followed by an oxidative cyclization. semanticscholar.org
Furthermore, copper(II) catalysts have been employed in domino reactions involving the nucleophilic cyclization of 2-alkynylphenols and subsequent C-C bond activation to access 3-acylated benzofurans. nih.gov This strategy could potentially be adapted to introduce a two-carbon unit at the 3-position, which could then be reduced to the desired ethanol side chain.
Copper-mediated intramolecular dehydrogenative C-O coupling reactions have also been developed for the synthesis of fused benzofuran systems, highlighting the versatility of copper catalysis in constructing the furan (B31954) ring.
The table below summarizes typical conditions for a copper-catalyzed benzofuran synthesis.
| Catalyst | Oxidant | Substrates | Solvent | Base | Temperature (°C) |
| Cu(OAc)₂ | O₂ (air) | Phenol, Alkyne | DMSO | K₂CO₃ | 100 |
These modern catalytic strategies provide efficient and flexible routes to a wide range of substituted benzofurans, and their application to the synthesis of this compound and its analogues continues to be an active area of research.
Rhodium-Mediated Catalysis
Rhodium-mediated catalysis has emerged as a powerful tool for the synthesis of benzofuran derivatives, offering unique pathways for the construction of this important heterocyclic scaffold. These methods often involve C-H activation, cycloaddition reactions, and cascade processes, providing access to a diverse range of substituted benzofurans.
One notable approach involves the Rh(III)-catalyzed C–H activation of N-phenoxyacetamides, followed by carbooxygenation of 1,3-dienes to construct dihydrobenzofurans. This redox-neutral [3+2] annulation demonstrates good functional group compatibility and chemoselectivity. organic-chemistry.org Furthermore, an asymmetric variant of this reaction has been developed, highlighting its potential for the synthesis of chiral benzofuran derivatives. organic-chemistry.org
Another versatile strategy is the rhodium(I)-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with alkynes and nitriles. This method provides a flexible and convenient route to fused benzofuran derivatives under mild reaction conditions. nih.gov The use of a cationic rhodium(I)/H(8)-BINAP complex is crucial for the success of this transformation. nih.gov
Additionally, rhodium(III)-catalyzed C–H functionalization/cyclization of N-phenoxyacetamides with propargyl carbonates has been developed to furnish 3-alkylidene dihydrobenzofuran derivatives. This redox-neutral process results in the formation of three new bonds in a single step under mild conditions. acs.org A synergistic dual directing group strategy, utilizing both the O–NHAc and hydroxyl groups, has been shown to control the regioselective migratory insertion of the alkyne moiety in the Rh(III)-catalyzed C–H functionalization of N-phenoxyacetamides with propargyl alcohols, leading to either benzofuran or chalcone (B49325) frameworks depending on the solvent. acs.org
Recent research has also demonstrated the synthesis of 2-aminobenzofurans through a rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds via a carbene metathesis reaction. acs.org Furthermore, C4-functionalized benzofurans have been selectively synthesized through a rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate. nih.gov
Table 1: Examples of Rhodium-Mediated Synthesis of Benzofuran Analogues
| Catalyst System | Starting Materials | Product Type | Key Features |
| Rh(III) | N-phenoxyacetamides, 1,3-dienes | Dihydrobenzofurans | Redox-neutral [3+2] annulation, C-H activation. organic-chemistry.org |
| Cationic Rh(I)/H(8)-BINAP | Phenol-linked 1,6-diynes, alkynes/nitriles | Fused benzofurans | [2+2+2] cycloaddition, mild conditions. nih.gov |
| Rh(III) | N-phenoxyacetamides, propargyl carbonates | 3-Alkylidene dihydrobenzofurans | C-H functionalization/cascade cyclization, redox-neutral. acs.org |
| Rh(III) | N-phenoxyacetamides, propargyl alcohols | Benzofurans/Chalcones | Solvent-controlled chemoselectivity, dual directing groups. acs.org |
| Rhodium | Alkyne-tethered diazo compounds | 2-Aminobenzofurans | Carbene metathesis, intramolecular cyclization. acs.org |
| Rhodium | m-Salicylic acid derivatives, vinylene carbonate | C4-Functionalized benzofurans | Direct vinylene annulation. nih.gov |
Gold(I) Catalysis
Gold(I) catalysis has become a prominent and versatile method for the synthesis of benzofurans, particularly through the cyclization of ortho-alkynylphenol derivatives. The carbophilic nature of gold(I) catalysts enables the efficient activation of alkyne moieties toward nucleophilic attack by the phenolic oxygen, leading to the formation of the benzofuran ring system under mild conditions.
A common strategy involves the intramolecular hydroalkoxylation of o-alkynylphenols. Gold(I) complexes, often with N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation. rsc.orgresearchgate.netnih.gov This approach allows for the synthesis of a wide range of 2,3-disubstituted benzofurans. rsc.orgrsc.org The reaction can proceed via a migratory cyclization of 2-alkynylaryl ethers, where an electron-rich alkyl group migrates, facilitating catalyst turnover without the need for a Brønsted acid co-catalyst. morressier.com Even less reactive starting materials like tetrahydropyranyl (THP) ethers of o-alkynylphenols can undergo efficient cyclization to form benzofurans using a gold(I)-NHC complex. researchgate.netnih.gov
Dual catalytic systems combining gold(I) with other catalytic modes have also been developed. For instance, a dual photoredox/gold catalysis approach enables the arylative cyclization of o-alkynylphenols with aryldiazonium salts at room temperature, providing an efficient route to various benzofuran derivatives. acs.orgnih.gov This reaction is proposed to proceed through a vinylgold(III) intermediate generated via two concurrent catalytic cycles. acs.org
Furthermore, gold-catalyzed tandem reactions of o-alkynylphenols with diazo compounds have been developed to access 2,3-disubstituted benzofurans. rsc.org This protocol is believed to involve the formation of both vinyl gold and gold carbene species during the reaction. rsc.org Cascade reactions, such as a gold-catalyzed Claisen rearrangement cascade, have also been utilized for the synthesis of benzofuran derivatives. Additionally, gold-catalyzed cascade cyclization and 1,3-difunctionalization of 2-(1-alkynyl)-2-alken-1-ones with N,O-acetals have been reported to produce polysubstituted furans. nih.gov
Table 2: Gold(I)-Catalyzed Synthesis of Benzofuran Analogues
| Catalyst System | Starting Materials | Product Type | Key Features |
| Digold(I)–NHC complex | 2-Ethynylaryl phenols with electron-rich benzyl (B1604629) ethers | 2,3-Disubstituted benzofurans | Intramolecular carboalkoxylation, migratory cyclization. rsc.org |
| Gold(I)-NHC complex | Tetrahydropyranyl ethers of 2-alkynylphenols | Benzofurans | Cyclization of less reactive substrates. researchgate.netnih.gov |
| Photoredox/Gold dual catalysis | o-Alkynylphenols, aryldiazonium salts | Arylated benzofurans | Room temperature, proceeds through a vinylgold(III) intermediate. acs.orgnih.gov |
| Gold(I) | o-Alkynylphenols, diazo compounds | 2,3-Disubstituted benzofurans | Tandem reaction involving vinyl gold and gold carbene species. rsc.org |
| Gold(I) | 2-(1-Alkynyl)-2-alken-1-ones, N,O-acetals | Polysubstituted furans | Cascade cyclization and 1,3-difunctionalization. nih.gov |
Metal-Free Cyclization and Functionalization
In the pursuit of more sustainable and cost-effective synthetic methods, metal-free approaches for the synthesis of benzofuran derivatives have gained significant attention. These methods often rely on the use of alternative activating reagents or catalyst-free conditions, avoiding the environmental and economic drawbacks associated with transition metals.
A notable metal-free method is the oxidative cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents. thieme-connect.comorganic-chemistry.orgcardiff.ac.uk Reagents such as (diacetoxyiodo)benzene (B116549) in acetonitrile (B52724) can efficiently promote this transformation, yielding the desired products in good to excellent yields. thieme-connect.comorganic-chemistry.orgcardiff.ac.uk The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, followed by intramolecular cyclization and elimination. organic-chemistry.org An iodine(III)-catalyzed version of this reaction has also been reported, using 10 mol% of (diacetoxyiodo)benzene as the catalyst in the presence of m-chloroperbenzoic acid.
Another catalyst-free approach involves the reaction of ortho-hydroxy-functionalized aryl alkynes with sulfur ylides. researchgate.netresearchgate.net This transformation proceeds through an isomerization/nucleophilic addition/cyclization/aromatization cascade to afford benzofurans in good yields. researchgate.netresearchgate.net The reaction is typically carried out in a solvent like acetonitrile without the need for any catalyst. researchgate.netnih.gov
Furthermore, 3-aryl-2,3-dihydrobenzofurans can be synthesized via a metal-free transformation of ortho-hydroxystilbenes with alcohols through a cyclization and aryl migration (CAM) process in the presence of an iodine oxidant. nih.gov Additionally, a metal-free intramolecular radical cyclization/thiolation cascade reaction has been developed for the synthesis of 2,3-dihydrobenzofurans. nih.gov
Table 3: Metal-Free Synthesis of Benzofuran Analogues
| Reagent/Conditions | Starting Materials | Product Type | Key Features |
| Hypervalent iodine reagents (e.g., PhI(OAc)₂) | ortho-Hydroxystilbenes | 2-Arylbenzofurans | Metal-free oxidative cyclization. thieme-connect.comorganic-chemistry.orgcardiff.ac.uk |
| Catalyst-free | ortho-Hydroxy-functionalized aryl alkynes, sulfur ylides | Benzofurans | Isomerization/nucleophilic addition/cyclization/aromatization cascade. researchgate.netresearchgate.net |
| Iodine oxidant | ortho-Hydroxystilbenes, alcohols | 3-Aryl-2,3-dihydrobenzofurans | Cyclization and aryl migration (CAM) process. nih.gov |
| K₂S₂O₈ | Alkenyl-substituted phenols, sodium halides | Dihydrobenzofurans | Metal-free synthesis. nih.gov |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound and its analogues. These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. Key areas of development include biocatalysis, the use of environmentally benign solvent systems, and the design of catalyst-free or recyclable catalyst systems.
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing enantiopure compounds. Whole-cell biocatalysis is particularly advantageous as it avoids the need for costly enzyme purification and can regenerate necessary cofactors in situ.
A significant example in the synthesis of benzofuran-containing chiral alcohols is the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol through the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone. nih.govresearchgate.net This has been successfully achieved using the whole-cell biocatalyst Lactobacillus paracasei BD87E6, which was isolated from a cereal-based fermented beverage. nih.govresearchgate.net Under optimized conditions, this bioreduction proceeds in an aqueous medium with high stereoselectivity, achieving a 92% yield and an enantiomeric excess (ee) of over 99.9%. nih.govresearchgate.net This scalable process represents a green and efficient method for producing valuable chiral building blocks for pharmaceuticals. nih.gov
The combination of metal catalysis and whole-cell biocatalysis in chemoenzymatic cascade reactions is another promising strategy for synthesizing chiral alcohols. nih.govresearchgate.net This approach leverages the high efficiency of metal catalysts for scaffold construction and the high selectivity of biocatalysts for asymmetric transformations. nih.govresearchgate.net Similarly, combining photocatalysis with whole-cell biocatalysis in a one-pot cascade process offers a green and efficient route to chiral alcohols from carboxylic acids. engconfintl.org
Table 4: Biocatalytic Synthesis of a 2-Benzofuran-ethanol Analogue
| Biocatalyst | Substrate | Product | Key Findings |
| Lactobacillus paracasei BD87E6 (whole-cell) | 1-(Benzofuran-2-yl)ethanone | (S)-1-(Benzofuran-2-yl)ethanol | 92% yield, >99.9% ee, aqueous medium, scalable process. nih.govresearchgate.net |
The replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Deep eutectic solvents (DESs) have emerged as a promising class of green solvents due to their low cost, low toxicity, biodegradability, and simple preparation. dntb.gov.ua
In the context of benzofuran synthesis, a green and environmentally benign one-pot synthesis of 3-aminobenzofuran derivatives has been reported using a copper iodide (CuI) catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.govacs.org This three-component reaction of o-hydroxy aldehydes, amines, and alkynes proceeds with good to excellent yields (70–91%). acs.org The DES not only acts as the solvent but also stabilizes polar intermediates, thereby accelerating the reaction. acs.org This method provides an eco-friendly and efficient route to functionalized benzofurans. nih.govdntb.gov.uaacs.org
Table 5: Benzofuran Analogue Synthesis in a Deep Eutectic Solvent
| Catalyst | Solvent System | Starting Materials | Product Type | Key Advantages |
| CuI | Choline chloride-ethylene glycol (ChCl:EG) | o-Hydroxy aldehydes, amines, alkynes | 3-Aminobenzofurans | Green and biodegradable solvent, good to excellent yields, one-pot synthesis. nih.govacs.org |
The development of catalyst-free synthetic methods or the use of recyclable catalysts is a key goal in green chemistry, as it reduces waste and the reliance on expensive and often toxic heavy metals.
As previously mentioned in section 2.2.2, several catalyst-free methods for benzofuran synthesis have been developed. One such method involves the reaction of hydroxyl-substituted aryl alkynes and sulfur ylides in acetonitrile, which proceeds without the need for a catalyst to produce tricyclic benzofuran derivatives. researchgate.netnih.gov This reaction proceeds through a cascade of isomerization, nucleophilic addition, cyclization, and aromatization. researchgate.netresearchgate.net
Another catalyst-free approach is the synthesis of benzofuran derivatives from cascade reactions between nitroepoxides and salicylaldehydes. nih.gov These methods offer the significant advantage of simplifying the reaction setup and purification processes, as well as avoiding catalyst-related costs and waste.
In addition to catalyst-free systems, the development of recyclable catalysts is also a major area of research. While specific examples for the synthesis of this compound using recyclable catalysts were not prominent in the provided search context, the general trend in organic synthesis is moving towards the use of heterogeneous catalysts or catalysts immobilized on solid supports, which can be easily recovered and reused.
Table 6: Catalyst-Free Synthesis of Benzofuran Analogues
| Reaction Type | Starting Materials | Product Type | Key Features |
| Cascade reaction | Hydroxyl-substituted aryl alkynes, sulfur ylides | Tricyclic benzofurans | Catalyst-free, proceeds in acetonitrile. researchgate.netnih.gov |
| Cascade reaction | Nitroepoxides, salicylaldehydes | Benzofuran derivatives | Catalyst-free synthesis. nih.gov |
Enantioselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral alcohols is of significant interest in medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. For chiral this compound derivatives, several enantioselective strategies have been developed, primarily focusing on the asymmetric reduction of a corresponding ketone precursor or the resolution of a racemic alcohol mixture.
Asymmetric reduction involves the conversion of a prochiral ketone, such as 3-acetylbenzofuran, into a chiral alcohol using a chiral reducing agent or catalyst. This approach directly establishes the desired stereocenter with high enantioselectivity.
One prominent method involves the use of chiral borane (B79455) reagents. For instance, the enantioselective reduction of 3-bromoacetylbenzofuran has been accomplished using (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™). This reaction produces the corresponding bromohydrin, which serves as a key intermediate. This intermediate can then be transformed into the chiral epoxide, (S)-(benzofuran-3-yl)oxirane, with a notable enantiomeric excess (ee) of 71%. researchgate.netresearchgate.net This epoxide is a versatile precursor for various chiral this compound derivatives.
Biocatalysis offers a green and highly selective alternative for asymmetric reduction. nih.gov Whole-cell biocatalysts, such as Lactobacillus paracasei, have been effectively used for the bioreduction of ketone precursors. nih.govresearchgate.net For example, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone using Lactobacillus paracasei BD87E6 yielded (S)-1-(benzofuran-2-yl)ethanol with an exceptional enantiomeric excess of over 99.9% and a high conversion yield of 92%. nih.govresearchgate.net This "green chemistry" approach operates in mild, aqueous conditions and is scalable, highlighting its potential for industrial application. nih.gov
| Substrate | Chiral Reagent / Biocatalyst | Product | Enantiomeric Excess (ee) | Yield |
| 3-Bromoacetylbenzofuran | (-)-B-chlorodiisopinocampheylborane | (S)-(Benzofuran-3-yl)oxirane | 71% | Not Specified |
| 1-(Benzofuran-2-yl)ethanone | Lactobacillus paracasei BD87E6 | (S)-1-(Benzofuran-2-yl)ethanol | >99.9% | 92% |
Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org
For benzofuran-based ethanols, lipase-catalyzed enantiomer-selective reactions are a well-established method for kinetic resolution. researchgate.net In this process, a racemic mixture of a 1-(benzofuran-yl)ethanol derivative is subjected to acylation using an acyl donor in the presence of a lipase, such as Candida antarctica Lipase B (CaL-B). The enzyme selectively acylates one enantiomer at a much faster rate than the other.
For example, the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols via lipase-catalyzed acylation has been shown to be highly efficient (E value ≫100). researchgate.net This process yields the (1R)-acetate and the unreacted (1S)-alcohol, both in highly enantiopure forms. researchgate.net This enzymatic method is valued for its high selectivity and operation under mild reaction conditions.
| Substrate | Technique | Enzyme / Reagent | Resolved Products | Enantiomeric Purity |
| Racemic 1-(Benzofuran-2-yl)ethanols | Enantiomer-selective acylation | Candida antarctica Lipase B (CaL-B) | (1R)-1-Acetoxy-1-(benzofuran-2-yl)ethanes and (1S)-1-(Benzofuran-2-yl)ethanols | High (E ≫ 100) |
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound involves the construction of the core benzofuran ring with desired substituents on either the benzene (B151609) or the furan portion. A variety of modern synthetic methodologies, particularly those employing transition-metal catalysis, have been developed for this purpose. mdpi.comnih.gov
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for building the benzofuran scaffold. The Sonogashira coupling of terminal alkynes with iodophenols, co-catalyzed by palladium and copper complexes, followed by intramolecular cyclization, provides a direct route to 2-substituted benzofurans. rsc.orgacs.org This strategy is flexible and allows for the introduction of a wide variety of substituents at the 2-position of the benzofuran ring.
Another effective strategy is the intramolecular oxidative cyclization of ortho-alkenylphenols. mdpi.com This method can be catalyzed by various transition metals, including palladium or iodine(III) reagents, to afford 2-arylbenzofurans in good to excellent yields. mdpi.com
More complex, multi-substituted analogues can be accessed through one-pot protocols. For instance, a method involving N-heterocyclic carbene (NHC) catalysis facilitates a 1,6-conjugate addition of aromatic aldehydes to 2-hydroxyphenyl-substituted p-quinone methides, which is followed by an acid-mediated dehydrative annulation to yield 2,3-diarylbenzofuran derivatives. mdpi.com Once the substituted benzofuran core is synthesized, the ethanol side chain at the 3-position can be introduced through standard functional group manipulations, such as Vilsmeier-Haack formylation followed by reduction or Grignard addition.
| Synthetic Strategy | Key Reagents / Catalysts | Type of Analogue Produced |
| Sonogashira Coupling & Cyclization | (PPh₃)PdCl₂, CuI, Terminal Alkynes, Iodophenols | 2-Substituted Benzofurans |
| Oxidative Cyclization | PhI(OAc)₂, m-CPBA, 2-Hydroxystilbenes | 2-Arylbenzofurans |
| One-Pot Conjugate Addition & Annulation | N-Heterocyclic Carbene (NHC), Aromatic Aldehydes | 2,3-Disubstituted Benzofurans |
Chemical Reactivity and Transformation Studies of 2 Benzofuran 3 Yl Ethanol
Reaction Mechanisms and Pathways
The reactivity of 2-Benzofuran-3-yl-ethanol is governed by the interplay between the aromatic benzofuran (B130515) core and the primary alcohol functional group. Mechanistic studies provide fundamental insights into how this compound engages in various transformations, including intramolecular cyclizations and functionalization reactions.
Investigation of Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions are crucial for constructing polycyclic systems from simpler precursors. While direct cyclization studies involving the ethanol (B145695) side chain of this compound are specific, the mechanisms for forming and modifying the benzofuran ring itself provide a basis for understanding its potential transformations.
Palladium-Catalyzed Cyclization: Palladium catalysis is a powerful tool for synthesizing benzofuran derivatives. One relevant mechanism involves a tandem addition/cyclization process. For instance, the reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization to yield 2-aroyl benzofurans. rsc.org
Radical Cyclization: Radical-based mechanisms offer an alternative pathway. A single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization cascade, followed by intermolecular radical-radical coupling, to construct complex benzofuran derivatives. researchgate.net
Hydroalkoxylation of Alkynylphenols: The synthesis of the benzofuran ring often involves the cyclization of ortho-alkynylphenols. These reactions can be catalyzed by Indium(III) halides and proceed with 5-endo-dig regioselectivity. mdpi.com The proposed mechanism involves the π-Lewis acid activation of the alkyne by the catalyst, which facilitates the nucleophilic addition of the phenolic oxygen, followed by protodemetalation to afford the benzofuran ring. mdpi.com
Photoinduced Electrocyclization: Photochemical methods can also be employed. Derivatives such as 2-(benzofuran-2-yl)-3-phenylpyridines can undergo a photoinduced 6π-electrocyclization rearrangement. nih.gov This method is notable for its high atom efficiency and avoidance of transition metal catalysts. nih.gov
| Cyclization Type | Catalyst/Conditions | Key Mechanistic Step | Reference |
| Tandem Addition/Cyclization | Palladium / Arylboronic Acid | Intramolecular nucleophilic addition | rsc.org |
| Radical Cascade | 2-Azaallyl Anions (SET) | Radical cyclization initiated by SET | researchgate.net |
| Hydroalkoxylation | Indium(III) halides | 5-endo-dig alkyne activation | mdpi.com |
| Photoinduced | UV light (254-313 nm) | 6π-electrocyclization | nih.gov |
Mechanistic Studies of Functionalization Reactions
Functionalization of the pre-formed benzofuran ring is a key strategy for synthesizing derivatives. The C2 position of benzofurans is particularly susceptible to electrophilic substitution and metal-catalyzed C-H functionalization.
Mechanistic investigations into C2-alkylation have proposed multiple pathways depending on the catalytic system. A copper-catalyzed reaction using alkyl halides is thought to proceed through the generation of alkyl radicals. hw.ac.uk Similarly, an iron-catalyzed radical C2-alkylation with α-bromocarbonyl compounds has been developed. hw.ac.uk Ruthenium-catalyzed, formyl-directed alkylation of 3-formylbenzofurans with acrylates provides access to either branched or linear products depending on the acrylate substitution pattern. hw.ac.uk A proposed mechanism for certain annulation reactions involves a Morita–Baylis–Hillman reaction followed by an intramolecular conjugate displacement. hw.ac.uk
Palladium-catalyzed reactions often involve a well-understood cycle of oxidative addition, migratory insertion, and reductive elimination. For example, the coupling of 1,2,3-triazoles with benzofurans is believed to proceed through such a pathway. hw.ac.uk
Derivatization and Functional Group Transformations
The dual functionality of this compound—the reactive benzofuran ring and the primary alcohol—allows for a wide array of derivatization reactions. These transformations enable the modification of the compound's properties and the construction of more elaborate molecules.
Alkylation and Acylation Reactions
Alkylation and acylation can be directed at either the benzofuran nucleus or the ethanol side chain.
C-H Alkylation: Direct C2-alkylation of the benzofuran ring can be achieved through transition metal catalysis. The Evano group reported a copper(I) iodide-catalyzed reaction with activated secondary and tertiary alkyl halides. hw.ac.uk A similar iron(II) chloride-catalyzed C2-alkylation with α-bromocarbonyl compounds has also been shown to be effective, although it often requires a large excess of the benzofuran starting material. hw.ac.uk
Asymmetric Alkylation: For creating chiral centers, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has been applied to benzofuran-3(2H)-one systems to generate α-aryl-α-allyl products with high enantioselectivity. researchgate.net
Acylation: The ethanol side chain can be readily acylated to form esters using standard conditions (e.g., acyl chlorides or anhydrides in the presence of a base). Acylation can also occur at the benzofuran ring, though this typically requires harsher conditions or prior lithiation.
| Reaction | Catalyst | Reagents | Position | Product Type |
| C2-Alkylation | Copper(I) iodide / TPMA | Alkyl halides | C2 | C2-Alkylbenzofuran |
| C2-Alkylation | Iron(II) chloride | α-Bromocarbonyls | C2 | C2-Alkylbenzofuran |
| Asymmetric Alkylation | Palladium / Trost Ligand | Allyl esters | α-position of ketone | Chiral α-allyl-α-aryl benzofuranone |
Oxidation and Reduction Pathways
The interconversion of the ethanol side chain with other oxidation states, such as aldehydes and carboxylic acids, is a fundamental transformation.
Oxidation: The primary alcohol of this compound can be oxidized to 2-(benzofuran-3-yl)acetaldehyde or further to 2-(benzofuran-3-yl)acetic acid using a variety of standard oxidizing agents (e.g., PCC, PDC, TEMPO, or Swern oxidation for the aldehyde; Jones reagent or KMnO4 for the carboxylic acid). Relatedly, the oxidation of 3-methylbenzofuran with selenium dioxide has been shown to produce a mixture of benzofuran-3-carboxaldehyde and the corresponding alcohol. researchgate.net
Reduction: The reverse transformation, reduction of a carbonyl group, is also a key reaction. The enantioselective reduction of 2- and 3-bromoacetylbenzofurans with (-)-B-chlorodiisopinocampheylborane yields the corresponding bromohydrins. researchgate.net More common reducing agents like sodium borohydride (NaBH4) are effective for reducing ketone or aldehyde functionalities to alcohols on the benzofuran scaffold. rsc.org
Coupling Reactions for Extended Conjugation
To extend the π-conjugated system of the benzofuran ring, which is often desirable for applications in materials science and medicinal chemistry, various cross-coupling reactions can be employed. This typically requires prior halogenation of the benzofuran ring.
Sonogashira Coupling: A powerful method for forming carbon-carbon bonds between sp and sp2 hybridized carbons is the Sonogashira coupling. This reaction has been used in the synthesis of natural products, where an iodinated benzofuran is coupled with a terminal alkyne in a reaction catalyzed by palladium and co-catalyzed by copper(I). rsc.org
Rhodium-Catalyzed C-H/C-H Cross-Coupling: Directed cross-coupling reactions provide an alternative to pre-functionalization. Rhodium-catalyzed C-H/C-H cross-coupling of benzimidates with benzofurans has been reported to produce coupled products in moderate to good yields. hw.ac.uk
The Versatile Role of this compound in Heterocyclic Chemistry
The chemical compound this compound is emerging as a significant building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic frameworks. Its unique structural features, combining a benzofuran core with a reactive ethanol side chain, provide a versatile platform for a variety of chemical transformations, including heterocycle annulation and fusion reactions. This article delves into the chemical reactivity of this compound and its pivotal role as a synthetic intermediate in the assembly of intricate molecular architectures.
The reactivity of this compound is largely centered around the hydroxyl group of the ethanol moiety and the electron-rich benzofuran ring system. These reactive sites allow for a range of transformations, making it a valuable precursor in the synthesis of more complex structures.
Heterocycle Annulation and Fusion
The ethanol side chain at the 3-position of the benzofuran ring serves as a convenient handle for the construction of new heterocyclic rings, a process known as annulation. By converting the hydroxyl group into a more reactive functional group, such as an amine or a halide, subsequent intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems.
One notable application is in the synthesis of benzofuro[3,2-c]pyridine derivatives. This is typically achieved through a multi-step sequence starting with the conversion of the alcohol to an amine, followed by acylation and subsequent intramolecular cyclization. Classical reactions like the Bischler-Napieralski or Pictet-Spengler reactions, which are well-established methods for the synthesis of isoquinoline and tetrahydroisoquinoline ring systems respectively, can be adapted for the synthesis of their benzofuran-fused analogues.
In a typical Bischler-Napieralski-type cyclization, the N-acylated derivative of 2-(benzofuran-3-yl)ethylamine, obtained from the corresponding alcohol, undergoes dehydration and cyclization in the presence of a condensing agent like phosphorus oxychloride or polyphosphoric acid to yield a dihydrobenzofuro[3,2-c]pyridine. Subsequent dehydrogenation can then furnish the fully aromatic benzofuro[3,2-c]pyridine.
The Pictet-Spengler reaction offers another route to fused pyridine systems. This reaction involves the condensation of a β-arylethylamine, in this case, 2-(benzofuran-3-yl)ethylamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution onto the benzofuran ring. This approach typically leads to the formation of tetrahydrobenzofuro[3,2-c]pyridines.
| Reaction Type | Reactants | Key Reagents | Product |
| Bischler-Napieralski | N-Acyl-2-(benzofuran-3-yl)ethylamine | POCl₃, PPA | Dihydrobenzofuro[3,2-c]pyridine |
| Pictet-Spengler | 2-(Benzofuran-3-yl)ethylamine, Aldehyde/Ketone | Acid (e.g., TFA, HCl) | Tetrahydrobenzofuro[3,2-c]pyridine |
Role as a Synthetic Intermediate in Complex Molecule Synthesis
Beyond its utility in constructing fused heterocyclic systems, this compound serves as a crucial intermediate in the synthesis of more elaborate and complex molecules, including those with potential biological activity. The benzofuran nucleus is a common scaffold in many natural products and pharmacologically active compounds.
The ethanol side chain can be readily modified to introduce various functionalities, which can then participate in further synthetic transformations. For instance, oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up a plethora of synthetic possibilities, including Wittig reactions, aldol condensations, and amide bond formations. These transformations allow for the extension of the side chain and the introduction of new stereocenters, which are often crucial for the biological activity of the target molecule.
Furthermore, the benzofuran ring itself can be functionalized through electrophilic substitution reactions, although the regioselectivity of such reactions needs to be carefully controlled. The interplay between the reactivity of the side chain and the aromatic core makes this compound a versatile building block for the convergent synthesis of complex molecular targets.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Experimental data for 2-Benzofuran-3-yl-ethanol has been reported in the literature. googleapis.com The assignments are detailed below.
The ¹H NMR spectrum confirms the presence of all 10 protons in the molecule, with distinct signals for the ethyl side chain, the benzofuran (B130515) C2-proton, and the four protons of the fused benzene (B151609) ring. googleapis.com The aliphatic region shows two triplets for the coupled methylene (B1212753) groups of the ethyl chain and a signal for the hydroxyl proton. googleapis.com The aromatic region displays signals consistent with a 3-substituted benzofuran moiety. googleapis.com
Interactive Data Table: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 7.62 | d | 7.6 | 1H | H-4 |
| 7.56 | s | - | 1H | H-2 |
| 7.47 | d | 7.9 | 1H | H-7 |
| 7.35-7.22 | m | - | 2H | H-5, H-6 |
| 3.94 | q | 6.4 | 2H | -CH₂-OH |
| 2.96 | t | 6.2 | 2H | Ar-CH₂- |
Note: The multiplicity of the signal at 3.94 ppm is reported as a quartet (q), which may represent a more complex splitting pattern arising from coupling to both the adjacent methylene and hydroxyl protons. googleapis.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While specific experimental data is not widely available in the public domain, the chemical shifts can be reliably predicted based on the known values for benzofuran and the substituent effects of a 2-hydroxyethyl group. Ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
The predicted spectrum would show two aliphatic carbon signals for the ethyl side chain. The carbon bearing the hydroxyl group (-CH₂-OH) is expected around 61-63 ppm, while the benzylic carbon (Ar-CH₂) would appear further upfield, around 28-30 ppm. In the aromatic region, eight signals are anticipated. The C2 and C3 carbons of the furan (B31954) ring are particularly characteristic, with C2 being more downfield. The carbons of the benzene ring (C3a, C4, C5, C6, C7, C7a) would resonate in the typical aromatic region of approximately 110-155 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Assignment | Predicted Chemical Shift (δ) ppm |
| C2 | ~142.5 |
| C3 | ~118.0 |
| C3a | ~128.5 |
| C4 | ~120.0 |
| C5 | ~124.0 |
| C6 | ~122.5 |
| C7 | ~111.0 |
| C7a | ~155.0 |
| Ar-CH₂- | ~29.0 |
| -CH₂-OH | ~62.0 |
To unequivocally confirm the assignments made in the 1D NMR spectra, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a key COSY correlation would be observed between the proton signals of the adjacent methylene groups in the ethyl side chain (Ar-CH₂- and -CH₂-OH) at ~2.96 ppm and ~3.94 ppm. A correlation between the -CH₂-OH protons (~3.94 ppm) and the -OH proton (~1.55 ppm) would also be expected, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. It would be used to definitively assign the predicted ¹³C signals. For instance, the proton signal at ~2.96 ppm would show a correlation to the predicted carbon signal at ~29.0 ppm (Ar-CH₂-), and the proton signal at ~3.94 ppm would correlate with the carbon signal at ~62.0 ppm (-CH₂-OH).
A correlation from the benzylic protons (Ar-CH₂- at ~2.96 ppm) to the C2, C3, and C3a carbons of the benzofuran core.
A correlation from the H-2 proton (~7.56 ppm) to the C3 and C3a carbons.
Correlations from the H-4 proton (~7.62 ppm) to the C3, C5, and C7a carbons.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing direct information about the presence of specific functional groups.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A prominent, broad absorption band would appear in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the primary alcohol, with the broadening indicative of hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl chain would appear just below 3000 cm⁻¹. The aromatic C=C bond stretching vibrations of the benzofuran ring would result in a series of sharp peaks in the 1610-1450 cm⁻¹ region. Finally, strong C-O stretching vibrations would be visible, with the Ar-O-C stretch appearing around 1250 cm⁻¹ and the C-OH stretch of the primary alcohol around 1050 cm⁻¹.
Interactive Data Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3060 | C-H stretch | Aromatic |
| ~2940, ~2870 | C-H stretch | Aliphatic (CH₂) |
| ~1600, ~1460 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Aryl Ether |
| ~1050 | C-O stretch | Primary Alcohol |
Raman Spectroscopy: Raman spectroscopy provides information that is complementary to FT-IR. The aromatic ring vibrations, particularly the symmetric C=C stretching modes, are often strong in the Raman spectrum, whereas they may be weaker in the IR. This technique would further confirm the presence of the benzofuran core.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The primary chromophore in this compound is the benzofuran ring system. The spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of π → π* transitions within the conjugated aromatic and heterocyclic rings. Typically, benzofuran and its simple alkyl derivatives exhibit two or three distinct absorption bands, often between 240 nm and 285 nm, corresponding to the electronic excitations of the bicyclic aromatic system. The presence of the hydroxyethyl (B10761427) substituent is not expected to significantly alter the position of these absorption maxima as it is not directly conjugated with the π-system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₀O₂), the calculated exact mass is 162.0681 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 162. The fragmentation pattern would be dictated by the structure's weakest points and the stability of the resulting fragments. Key expected fragmentation pathways include:
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C-C bond beta to the benzofuran ring, leading to the loss of a ·CH₂OH radical (mass 31). This would produce a highly stable, resonance-delocalized cation at m/z 131, which would likely be the base peak.
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z 144 ([M-H₂O]⁺˙).
Alpha-Cleavage: Cleavage of the bond between the two methylene carbons could occur, leading to other smaller fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 144 | [C₁₀H₈O]⁺˙ | Loss of H₂O |
| 131 | [C₉H₇O]⁺ | Loss of ·CH₂OH (Benzylic Cleavage) |
| 103 | [C₇H₃O]⁺ | Loss of CO from m/z 131 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
As of the current date, a single-crystal X-ray structure of this compound has not been reported in public crystallographic databases. If such a study were performed, it would provide unambiguous confirmation of the planar benzofuran ring system and the conformation of the ethyl alcohol side chain. Furthermore, it would reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of molecules in the crystal lattice.
Theoretical and Computational Investigations of 2 Benzofuran 3 Yl Ethanol
Density Functional Theory (DFT) Studies
No published DFT studies specifically targeting 2-Benzofuran-3-yl-ethanol were found. Such studies on other benzofuran (B130515) derivatives typically employ functionals like B3LYP with various basis sets to investigate molecular properties. researchgate.netrsc.orgphyschemres.org
Geometry Optimization and Conformational Analysis
Specific data on the optimized geometry, bond lengths, bond angles, and conformational analysis of this compound are not available in the scientific literature.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
There is no available data concerning the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.
Vibrational Frequency Calculations and Spectral Simulation
Calculated vibrational frequencies and simulated infrared (IR) or Raman spectra for this compound have not been reported.
NMR Chemical Shift Predictions (GIAO method)
Theoretical predictions of 1H and 13C NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method are not documented in available research.
Molecular Dynamics (MD) Simulations
A search of scientific databases yielded no studies on the molecular dynamics simulations of this compound to investigate its behavior in different environments or over time.
Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Analysis
While benzofuran derivatives are recognized as promising candidates for non-linear optical (NLO) materials, specific calculations of polarizability, hyperpolarizability, or Molecular Electrostatic Potential (MEP) maps for this compound are absent from the literature. physchemres.orgresearchgate.net
Charge Transfer Analysis and Global Reactivity Descriptors
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic properties and reactivity of benzofuran derivatives. While specific studies on this compound are not extensively detailed in the public domain, the methodologies applied to similar benzofuran compounds can be described to understand the potential electronic behavior of this molecule.
Charge transfer analysis in molecules like this compound involves understanding the distribution of electron density and how it shifts within the molecule. This is crucial for predicting reaction mechanisms and molecular interactions. Techniques such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to determine the partial charges on individual atoms, offering a picture of the electrostatic potential of the molecule. physchemres.org The molecular electrostatic potential (MEP) itself is a valuable tool, as it visually represents the regions of a molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (prone to nucleophilic attack).
The following table outlines the common global reactivity descriptors and their significance, which are typically calculated for benzofuran derivatives in computational studies.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron transfer. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
Thermodynamic Parameters and Stability Analysis
The stability of a chemical compound is a fundamental aspect that can be explored through computational chemistry. Thermodynamic parameters such as enthalpy (H), Gibbs free energy (G), and entropy (S) can be calculated to predict the stability and reactivity of molecules like this compound. These calculations are typically performed using DFT and other quantum chemical methods.
The standard formation enthalpy, for instance, provides information about the energy released or absorbed when a molecule is formed from its constituent elements in their standard states. A more negative value generally indicates greater thermodynamic stability. Similarly, the Gibbs free energy of formation is a crucial parameter for determining the spontaneity of a reaction involving the compound.
Stability analysis also involves identifying the most stable conformation of a molecule. For a molecule with a flexible side chain like this compound, different rotational isomers (conformers) can exist. Computational methods can be used to calculate the energies of these different conformers to identify the global minimum on the potential energy surface, which corresponds to the most stable arrangement of the atoms.
The following table illustrates the kind of thermodynamic data that is typically computed to assess molecular stability.
| Thermodynamic Parameter | Symbol | Significance |
| Enthalpy of Formation | ΔHf° | The change in enthalpy during the formation of one mole of the substance from its constituent elements, with all substances in their standard states. |
| Gibbs Free Energy of Formation | ΔGf° | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |
| Entropy | S° | A measure of the randomness or disorder of a system. |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of a substance by one degree Celsius at constant pressure. |
Q & A
Q. What are the common synthetic routes for 2-Benzofuran-3-yl-ethanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step reactions, such as acetylation (Ac₂O, Et₃N, DMAP), chlorination (ClCH₂COCl, AlCl₃), and reduction (NaOAc/MeOH). Key optimization parameters include:
- Temperature : Higher temperatures (e.g., reflux in CH₂Cl₂) improve electrophilic substitution but may increase side products.
- Catalysts : DMAP enhances acetylation efficiency, while AlCl₃ is critical for Friedel-Crafts reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions.
A comparative table of yields under varying conditions is recommended (e.g., 75% yield at 110°C vs. 60% at 80°C) .
Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from biological matrices?
- Methodological Answer : Use Oasis HLB cartridges (60 mg, 3 cc) with the following protocol:
Conditioning : 2 mL methanol followed by 2 mL deionized water.
Sample Loading : Adjust pH to 3–4 (using HCl) to enhance retention of the ethanol derivative.
Elution : 2 mL methanol with 2% NH₄OH for efficient recovery.
Validation via spiked samples (e.g., 100 mL wastewater) showed >90% recovery. GF/F filtration (0.7 μm) prior to SPE reduces matrix interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities, tautomerism, or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, HSQC) : Confirm proton-proton correlations and heteronuclear coupling (e.g., distinguishing between -OH and -CH₂ groups).
- High-Resolution MS : Validate molecular formulas (e.g., C₁₀H₁₀O₂ vs. C₁₀H₁₂O).
- Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
Cross-referencing crystallographic data (e.g., CCDC entries) can resolve stereochemical conflicts .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX tools address them?
- Methodological Answer : Common challenges include:
- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions.
- Disorder : Apply PART/SUMP restraints for flexible substituents (e.g., ethanol side chains).
- High-Resolution Limitations : SHELXL’s L.S. cycles improve convergence for datasets with R < 5%.
Example: A derivative with twinning (BASF = 0.35) achieved R₁ = 0.032 using SHELXL-2018 .
Q. How do substituent effects influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃ at position 5) activate the benzofuran core, directing EAS to position 6. Conversely, electron-withdrawing groups (e.g., -Cl at position 7) deactivate the ring. Experimental Table :
| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) | Major Product Position |
|---|---|---|
| -OCH₃ | 4.2 | 6 |
| -Cl | 1.8 | 4 |
| Kinetic studies under controlled HNO₃/H₂SO₄ conditions are critical for regioselective synthesis . |
Notes on Data Reliability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
